

Desmethylocaglamide: Application Notes and Protocols for Drug Discovery Screening

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Compound of Interest

Compound Name: Desmethylocaglamide

Cat. No.: B1639615

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Introduction

Desmethylocaglamide (DDR), a member of the rocaglamide family of natural products isolated from plants of the *Aglaia* species, has emerged as a potent and promising compound in drug discovery, particularly in the fields of oncology and virology.^[1] Its primary mechanism of action involves the inhibition of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase essential for the initiation of protein translation.^{[2][3]} By clamping eIF4A onto polypurine-rich sequences in the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), **Desmethylocaglamide** effectively stalls the translation of a specific subset of proteins, including many that are critical for cancer cell proliferation, survival, and viral replication.^[4] This unique mode of action makes **Desmethylocaglamide** a valuable tool for screening and a potential therapeutic lead.

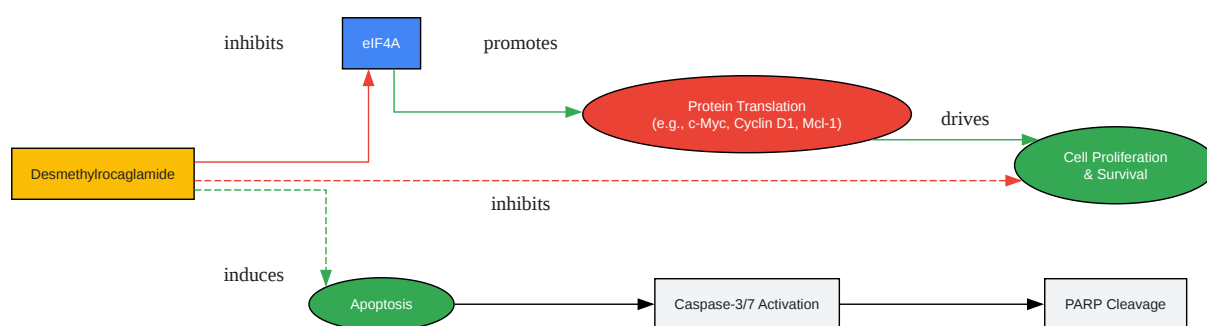
These application notes provide a comprehensive overview of **Desmethylocaglamide**'s utility in drug discovery screening, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.

Mechanism of Action

Desmethylocaglamide exerts its biological effects primarily through the inhibition of protein synthesis.^[5] This is achieved by targeting eIF4A, a key component of the eIF4F complex which is responsible for unwinding the secondary structure in the 5' UTR of mRNAs to allow for

ribosome binding and translation initiation.[3] Rocaglamides, including **Desmethylocaglamide**, bind to eIF4A and an mRNA with a polypurine sequence, creating a stable ternary complex that traps the helicase on the mRNA.[4] This "clamping" effect prevents the scanning of the 43S pre-initiation complex, thereby inhibiting the translation of mRNAs that possess these structured, polypurine-rich 5' UTRs. Many of these eIF4A-dependent transcripts encode for proteins involved in cell cycle progression and survival, such as cyclins and anti-apoptotic proteins.[5]

Beyond its direct impact on translation, **Desmethylocaglamide**'s inhibition of eIF4A leads to downstream effects on several critical signaling pathways implicated in cancer.



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Figure 1: Simplified signaling pathway of **Desmethylocaglamide**.

Quantitative Data

The following tables summarize the reported in vitro activity of **Desmethylocaglamide** across various cancer cell lines and viruses.

Table 1: Anti-proliferative Activity of **Desmethylocaglamide** in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
MONO-MAC-6	Acute Monocytic Leukemia	0.004	
MEL-JUSO	Melanoma	0.013	
697	Acute Lymphoblastic Leukemia	0.003	
697-R (silvestrol-resistant)	Acute Lymphoblastic Leukemia	0.004	
STS26T	Malignant Peripheral Nerve Sheath Tumor (MPNST)	~0.005	
ST8814	Malignant Peripheral Nerve Sheath Tumor (MPNST)	~0.006	
TC32	Ewing Sarcoma	~0.004	
143B	Osteosarcoma	~0.005	
RD	Rhabdomyosarcoma	~0.007	

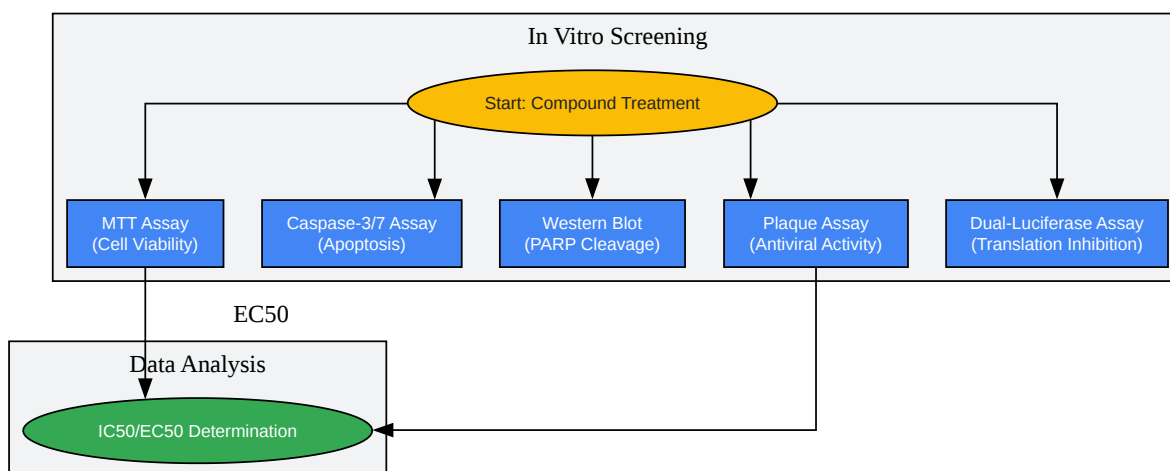
Table 2: Antiviral Activity of Rocaglamide Analogs

Virus	Compound	Cell Line	EC50 (nM)	Reference
HCoV-229E	Zotatifin	MRC-5	3.9	[6]
MERS-CoV	Zotatifin	MRC-5	4.3	[6]
SARS-CoV-2	Zotatifin	Vero E6	41.6	[6]

Note: Data for the specific analog Zotatifin is provided as a reference for the antiviral potential of rocaglamides.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of **Desmethylocaglamide**.



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